

(Trimethylsilyl)methanol: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	(Trimethylsilyl)methanol	
Cat. No.:	B1207269	Get Quote

CAS Number: 3219-63-4

Molecular Formula: C4H12OSi

This technical guide provides an in-depth overview of **(Trimethylsilyl)methanol**, a versatile organosilicon compound with significant applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and key applications, including experimental protocols and workflow visualizations.

Core Chemical and Physical Properties

(Trimethylsilyl)methanol, also known as (hydroxymethyl)trimethylsilane, is a clear, colorless liquid. Its fundamental properties are summarized in the table below for easy reference and comparison.



Property	Value	Reference
CAS Number	3219-63-4	[1][2]
Molecular Formula	C4H12OSi	[1][2]
Molecular Weight	104.22 g/mol	[2][3]
IUPAC Name	(trimethylsilyl)methanol	[1]
Synonyms	(Hydroxymethyl)trimethylsilane , 1-Trimethylsilylmethanol, Trimethylhydroxymethylsilane	[2][4]
Density	0.826 g/mL at 25 °C	[4]
Boiling Point	120-122 °C at 754 mmHg	[4]
Melting Point	<0 °C	[5]
Flash Point	88 °F	[4]
Refractive Index	1.419 (n20/D)	[4]
InChI Key	ZQKNBDOVPOZPLY- UHFFFAOYSA-N	[1]

Molecular Structure

The molecular structure of **(Trimethylsilyl)methanol** consists of a central silicon atom bonded to three methyl groups and a hydroxymethyl group.

Caption: Ball-and-stick model of (Trimethylsilyl)methanol.

Synthesis of (Trimethylsilyl)methanol

The synthesis of **(Trimethylsilyl)methanol** can be achieved through established organic chemistry methods, with two prominent pathways being the Grignard reaction and the reduction of silyl-containing carbonyl compounds.[3]

Experimental Protocol: Synthesis via Grignard Reagent

Foundational & Exploratory





This protocol is based on the reaction of a Grignard reagent with formaldehyde.

Materials:

- Chloromethyltrimethylsilane
- Magnesium turnings
- Anhydrous diethyl ether
- Formaldehyde (or paraformaldehyde)
- Hydrochloric acid (aqueous solution)
- Saturated aqueous sodium bicarbonate solution
- · Anhydrous magnesium sulfate
- Standard glassware for Grignard reaction under inert atmosphere

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a
 reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a
 solution of chloromethyltrimethylsilane in anhydrous diethyl ether dropwise to the
 magnesium turnings. The reaction is initiated with gentle heating or the addition of a small
 crystal of iodine. Once the reaction starts, maintain a gentle reflux by controlling the addition
 rate.
- Reaction with Formaldehyde: After the formation of the Grignard reagent is complete, cool
 the reaction mixture in an ice bath. Add a solution of formaldehyde in anhydrous diethyl ether
 (or depolymerized paraformaldehyde) dropwise to the Grignard reagent with vigorous
 stirring.
- Quenching and Work-up: Once the addition is complete, remove the ice bath and stir the
 reaction mixture at room temperature for several hours. Quench the reaction by slowly
 adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.



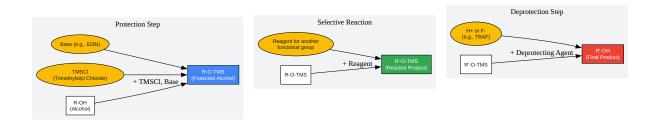
• Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ethereal layer and wash it with a saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude (Trimethylsilyl)methanol can be purified by fractional distillation.

Applications in Organic Synthesis and Drug Development

(Trimethylsilyl)methanol and related trimethylsilyl compounds are invaluable in modern organic synthesis, primarily for the protection of functional groups.

Protection of Alcohols

The trimethylsilyl (TMS) group is widely used as a protecting group for alcohols.[4] This is typically achieved by reacting the alcohol with a trimethylsilylating agent like trimethylsilyl chloride (TMSCI) in the presence of a base. The resulting trimethylsilyl ether is stable to many reaction conditions, such as those involving Grignard reagents or strong bases.[6]



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Caption: Workflow for alcohol protection using a TMS group.



Experimental Protocol: Protection of a Primary Alcohol

This protocol describes the general procedure for the protection of a primary alcohol using trimethylsilyl chloride.

Materials:

- Primary alcohol (1.0 eq)
- Trimethylsilyl chloride (TMSCl, 1.2 eq)
- Triethylamine (Et₃N, 1.5 eq) or Imidazole
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

- To a solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.
- Slowly add trimethylsilyl chloride to the stirred solution.
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
- Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.
- Filter and concentrate under reduced pressure to yield the TMS-protected alcohol, which can be further purified by chromatography if necessary.

Deprotection of TMS Ethers



The TMS group can be easily removed under mild acidic conditions or with a fluoride source.[4]

Experimental Protocol: Deprotection of a TMS Ether

Materials:

- TMS-protected alcohol
- Methanol (MeOH)
- 1 M Hydrochloric acid (HCl) or Tetrabutylammonium fluoride (TBAF) in THF
- Saturated aqueous sodium bicarbonate solution (for acid deprotection)

Procedure (Acidic Conditions):

- Dissolve the TMS-protected alcohol in methanol.
- Add a catalytic amount of 1 M HCl (a few drops) and stir the solution at room temperature.
- Monitor the reaction by TLC; deprotection is typically rapid (5-30 minutes).
- Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the deprotected alcohol.

Other Applications

- (Trimethylsilyl)methanol in Enantioselective Esterification: It has been used as a nucleophile in the lipase-catalyzed enantioselective esterification of naproxen.[5]
- Nucleophilic Hydroxymethylation: It can serve as a nucleophilic hydroxymethylation agent.[5]
- NMR Studies: The trimethylsilyl group has been used as a reporter group in ¹H NMR studies to monitor conformational changes in proteins, such as G protein-coupled receptors (GPCRs).[7]



Safety and Handling

(Trimethylsilyl)methanol is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or fume hood. Store in a cool, dry, and well-ventilated place away from sources of ignition.

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